molecular formula C15H16N2O2S2 B2354906 N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-45-5

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2354906
CAS No.: 895455-45-5
M. Wt: 320.43
InChI Key: PNJMBAMWBRFLME-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, an acetyl group, and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The acetyl group is introduced through an acetylation reaction, where the thiazole derivative is treated with acetic anhydride in the presence of a base such as pyridine.

    Thioether Formation: The p-tolylthio group is introduced via a nucleophilic substitution reaction, where the acetylated thiazole derivative reacts with p-tolylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The thiazole ring and acetyl group may interact with enzymes or receptors, modulating their activity. The p-tolylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the acetyl group.

    N-(5-acetylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the methyl group on the thiazole ring.

    N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide: Has a phenylthio group instead of a p-tolylthio group.

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the combination of its acetyl, methyl, and p-tolylthio groups, which confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-9-4-6-12(7-5-9)20-8-13(19)17-15-16-10(2)14(21-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMBAMWBRFLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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